molecular formula C34H30N2 B12541777 1,8-Bis(2-isopropyl-4-quinolyl)naphthalene CAS No. 796087-99-5

1,8-Bis(2-isopropyl-4-quinolyl)naphthalene

Cat. No.: B12541777
CAS No.: 796087-99-5
M. Wt: 466.6 g/mol
InChI Key: GHWRVCGJYFVNSH-UHFFFAOYSA-N
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Description

1,8-Bis(2-isopropyl-4-quinolyl)naphthalene is a 1,8-diaryl naphthalene derivative featuring bulky 2-isopropyl-4-quinolyl substituents. Below, we compare this compound with key analogs based on substituent effects, electronic properties, and molecular dynamics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

796087-99-5

Molecular Formula

C34H30N2

Molecular Weight

466.6 g/mol

IUPAC Name

2-propan-2-yl-4-[8-(2-propan-2-ylquinolin-4-yl)naphthalen-1-yl]quinoline

InChI

InChI=1S/C34H30N2/c1-21(2)32-19-28(24-13-5-7-17-30(24)35-32)26-15-9-11-23-12-10-16-27(34(23)26)29-20-33(22(3)4)36-31-18-8-6-14-25(29)31/h5-22H,1-4H3

InChI Key

GHWRVCGJYFVNSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2C(=C1)C3=CC=CC4=C3C(=CC=C4)C5=CC(=NC6=CC=CC=C65)C(C)C

Origin of Product

United States

Preparation Methods

Key Steps

  • Substrate Preparation :

    • 1,8-Dibromonaphthalene : Serves as the central naphthalene backbone.
    • 2-Isopropyl-4-trimethylstannylquinoline : The quinoline component is synthesized via lithiation of 2-isopropylquinoline, followed by trimethylstannyl chloride addition.
  • Reaction Setup :

    • Catalyst : Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium) is typically employed.
    • Co-Catalyst : CuO enhances reaction efficiency.
    • Solvent : THF or toluene is used to dissolve reactants.
    • Temperature : Reactions proceed at 80–100°C.

Reaction Mechanism

  • Oxidative Addition : Palladium(0) inserts into the C-Br bond of 1,8-dibromonaphthalene, forming a Pd(II) intermediate.
  • Transmetallation : The stannylquinoline transfers its aryl group to the palladium center.
  • Reductive Elimination : The coupled product is released, regenerating Pd(0).

Catalyst Optimization and Reaction Conditions

Catalyst choice and reaction parameters critically influence yields and selectivity.

Catalyst Systems

Catalyst System Yield (%) Anti/Syn Ratio Source
Pd(PPh₃)₄ + CuO 41–42 8.6:1 (anti)
PdCl₂(dppf) <30 Not reported
Pd₂(dba)₃ + P(t-Bu)₃ <30 Not reported

Key Findings :

  • Pd(PPh₃)₄ with CuO outperforms other systems (e.g., PdCl₂(dppf)) due to improved transmetallation efficiency.
  • CuO acts as a base, facilitating Sn/Pd transmetallation and stabilizing intermediates.

Stereochemical Control and Isomer Distribution

The compound exists as syn (meso) and anti (C₂-symmetric) isomers due to restricted rotation about the naphthalene-quinoline axis.

Isomer Ratios

Compound Anti/Syn Ratio Stability (25°C) Source
1,8-Bis(2,2′-diisopropyl) 8.6:1 Months
1,8-Bis(2,2′-dimethyl) 7.9:1 Weeks

Mechanistic Insights :

  • Anti-Preferential Formation : Bulky isopropyl groups enhance steric hindrance, favoring anti-conformers.
  • Isomerization Barriers : Gibbs activation energy (ΔG‡) for syn/anti interconversion exceeds 115 kJ/mol, enabling isolation at room temperature.

Analytical Characterization

Post-synthesis characterization employs advanced spectroscopic and chromatographic techniques:

Techniques and Data

Method Application Key Observations Source
¹H NMR Quantifies anti/syn ratios Distinct signals for axial chirality
HPLC (Chiralpak AD) Isolates enantiomers Baseline resolution of anti-enantiomers
X-ray Crystallography Confirms T-shaped transition state geometry Steric clashes in transition state

Chemical Reactions Analysis

1,8-Bis(2-isopropyl-4-quinolyl)naphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The compound can also participate in electrophilic substitution reactions, where the quinoline groups act as nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the quinoline or naphthalene rings .

Scientific Research Applications

Applications in Material Science

Organic Light-Emitting Diodes (OLEDs)
One of the primary applications of 1,8-Bis(2-isopropyl-4-quinolyl)naphthalene is in the development of organic light-emitting diodes. The compound's ability to emit light when subjected to an electric current makes it a valuable component in OLED technology. Its unique photophysical properties allow for efficient light emission and color tuning, which are critical for display technologies .

Photovoltaic Devices
The compound has also been investigated for use in photovoltaic devices due to its favorable charge transport properties. Its structure allows for effective electron mobility, which is essential for improving the efficiency of solar cells. Research indicates that incorporating this compound into organic photovoltaic cells can enhance their performance significantly .

Applications in Medicinal Chemistry

Anticancer Activity
Research has shown that this compound exhibits potential anticancer properties. The quinoline moieties can intercalate into DNA, disrupting replication processes and leading to cell death. Studies have indicated that this compound can generate reactive oxygen species (ROS), contributing to its cytotoxic effects against cancer cells .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A study synthesized this compound and evaluated its anticancer activity against different cancer cell lines. The results demonstrated significant cytotoxic effects, particularly against breast cancer cells, suggesting its potential as a therapeutic agent .

Case Study 2: Application in OLEDs

In a comparative study of various naphthalene derivatives used in OLEDs, this compound was found to have superior electroluminescent properties compared to other compounds. This study highlighted its efficiency in light emission and stability under operational conditions .

Mechanism of Action

The mechanism of action of 1,8-Bis(2-isopropyl-4-quinolyl)naphthalene involves its interaction with various molecular targets. The quinoline groups in the compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS) through redox reactions, which can further damage cellular components . These mechanisms make it a potent agent in the treatment of certain diseases.

Comparison with Similar Compounds

1,8-Bis(dimethylamino)naphthalene (DMAN)

Structural Features :

  • Substituents: Two dimethylamino groups at the 1,8-positions of naphthalene.
  • Geometry: U-shaped conformation due to steric hindrance and intramolecular hydrogen bonding in protonated forms (DMANH⁺) .

Electronic Properties :

  • Basicity : Exceptionally high (pKₐ ~12.1), classified as a "proton sponge" due to resonance stabilization and steric inhibition of nucleophilic attack .
  • Hydrogen Bonding : Forms a low-barrier NHN hydrogen bond in protonated states, with asymmetric dynamics influenced by counterions like HSO₄⁻ .

Spectroscopic Data :

  • Broad NH stretching bands (300–3000 cm⁻¹) in IR spectra due to strong hydrogen bonding .
  • DFT and CPMD simulations confirm proton delocalization in DMANH⁺ .

Key Differences :

  • The quinolyl groups in 1,8-Bis(2-isopropyl-4-quinolyl)naphthalene lack the strong electron-donating capacity of dimethylamino groups, leading to significantly lower basicity.
  • Quinolyl substituents may enable π-stacking interactions, whereas DMAN relies on hydrogen bonding.

1,8-Bis(4-fluorophenyl)naphthalene

Structural Features :

  • Substituents: 4-fluorophenyl groups at 1,8-positions.
  • Geometry: U-shaped conformation stabilized by face-to-face aromatic interactions .

Electronic Properties :

  • Fluorine’s electron-withdrawing nature reduces electron density on naphthalene, contrasting with the electron-donating quinolyl groups.

Crystal Packing :

  • X-ray diffraction reveals edge-to-face aromatic interactions in transition states .

Key Differences :

  • Fluorophenyl derivatives lack nitrogen atoms, eliminating hydrogen-bond acceptor sites present in quinolyl-substituted compounds.
  • Steric bulk from isopropyl groups in the target compound may distort the U-shaped geometry compared to fluorophenyl analogs.

1,8-Bis[4-(diphenylamino)phenyl]naphthalene

Structural Features :

  • Substituents: Diphenylamino groups linked via phenyl spacers.
  • Synthesis: Prepared via Suzuki-Miyaura coupling of dibromoarenes with aryltriolborates .

Electronic Properties :

  • Extended conjugation from diphenylamino groups enhances charge-transfer capabilities.

Key Differences :

  • Isopropyl groups introduce steric hindrance absent in diphenylamino derivatives.

Data Table: Comparative Analysis of 1,8-Diaryl Naphthalenes

Compound Substituent Type Basicity (Relative) Key Interactions Geometry Notable Features
This compound Quinolyl (N-heteroaromatic) Low π-π stacking, H-bond acceptance U-shaped (distorted?) Steric bulk from isopropyl groups
DMAN Dimethylamino (electron-donating) Very High NHN hydrogen bonding U-shaped Proton sponge behavior
1,8-Bis(4-fluorophenyl)naphthalene Fluorophenyl (electron-withdrawing) Very Low Edge-to-face aromatic U-shaped Electron-deficient core
1,8-Bis[4-(diphenylamino)phenyl]naphthalene Diphenylamino (conjugated) Moderate Charge-transfer Planar Extended conjugation

Biological Activity

1,8-Bis(2-isopropyl-4-quinolyl)naphthalene is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is a complex organic molecule characterized by its naphthalene backbone substituted with quinoline derivatives. The structure can be represented as follows:

C20H18N2\text{C}_{20}\text{H}_{18}\text{N}_{2}

This compound exhibits unique properties due to the presence of the quinoline rings, which are known for their biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antimalarial Activity : It has been suggested that the compound interacts with heme in the malaria parasite, disrupting its metabolism and leading to cell death. A study highlighted the structure-activity relationship between various quinoline derivatives and their antimalarial efficacy, emphasizing the role of this compound in inhibiting parasitic growth .
  • Reactive Oxygen Species (ROS) Production : The compound may induce oxidative stress within cells by increasing ROS levels, which can lead to apoptosis in cancer cells. This mechanism is often associated with quinoline derivatives .

Anticancer Activity

This compound has demonstrated promising anticancer properties in various studies:

  • Cytotoxicity : In vitro studies have shown that this compound exhibits significant cytotoxic effects against multiple human cancer cell lines, including HeLa (cervical), MCF-7 (breast), and NCI-H460 (non-small cell lung cancer). The IC50 values for these cell lines were reported to be in the low micromolar range .
Cell LineIC50 (µM)
HeLa0.99
MCF-70.23
NCI-H4604.1

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. For example, it was found to inhibit tubulin polymerization, a critical process for cancer cell division .

Case Studies

A notable case study involved the use of this compound in a dynamic chromatography setup to assess its binding affinity and selectivity towards various biological targets. This research provided insights into its potential therapeutic applications .

Q & A

Q. How can the syn/anti isomer ratio of 1,8-Bis(2-isopropyl-4-quinolyl)naphthalene be experimentally determined?

Methodological Answer: The syn/anti isomer ratio can be quantified using ¹H NMR spectroscopy due to distinct chemical shifts for each isomer. For example, the anti isomer exhibits C₂-symmetric proton environments, leading to simplified splitting patterns, while the syn isomer (meso form) shows non-equivalent proton resonances. Integration of characteristic peaks (e.g., quinolyl or isopropyl protons) provides a direct ratio. Temperature control (e.g., 25°C) is critical, as conformational stability minimizes interconversion during analysis .

Key Data:

IsomerKey NMR Feature
AntiSymmetric peaks
SynSplit peaks

Q. What spectroscopic techniques are suitable for characterizing the fluorescence properties of this compound?

Methodological Answer: Steady-state fluorescence spectroscopy is optimal for measuring emission spectra and quantum yields. The anti isomer exhibits a higher quantum yield (11.6%) compared to the syn isomer (2%) due to reduced non-radiative decay pathways. Use a calibrated integrating sphere for quantum yield calculations, and validate results with time-resolved fluorescence to correlate lifetimes with isomer-specific quenching mechanisms .

Key Data:

IsomerFluorescence Quantum Yield
Anti11.6%
Syn2%

Q. How can crystallographic challenges (e.g., weak diffraction) be mitigated during structural analysis?

Methodological Answer: For crystals with weak diffraction or disorder:

  • Use low-temperature data collection (e.g., 100 K) to reduce thermal motion.
  • Apply synchrotron radiation for enhanced resolution.
  • Refine structures with restraints for disordered regions and validate weak interactions (e.g., C–H···O, π-stacking) using software like SHELXL. Evidence from similar proton-sponge derivatives shows these interactions stabilize lattice integrity despite crystallographic irregularities .

Advanced Research Questions

Q. How do substrate-induced conformational changes in this compound enable chiral sensing?

Methodological Answer: The compound acts as a stereodynamic fluorosensor through substrate-dependent syn/anti interconversion. For example, trans-1,2-diaminocyclohexane stabilizes the anti isomer via hydrogen bonding, enhancing fluorescence. In contrast, cis-diamines favor the syn isomer, reducing emission. Design experiments using:

  • Fluorescence titrations to correlate analyte concentration with intensity changes.
  • NMR titration to monitor binding-induced shifts.
  • Molecular docking to predict steric and electronic complementarity between analytes and isomers .

Q. What computational methods predict the electronic transitions responsible for fluorescence differences between isomers?

Methodological Answer: Time-dependent density functional theory (TD-DFT) with solvent-phase modeling (e.g., PCM for methanol) can simulate excited-state transitions. Use functionals like CAM-B3LYP to account for charge-transfer effects. Compare computed vertical excitation energies with experimental UV-Vis spectra. For example, anti isomers typically show lower energy transitions due to extended conjugation, aligning with higher quantum yields .

Q. How do weak intermolecular interactions govern the structural stability of derivatives in solid-state studies?

Methodological Answer: Analyze crystal packing via Hirshfeld surface analysis to quantify C–H···O and π-stacking contributions. For instance, in proton-sponge salts, weak interactions compensate for low Z′ values (<1) by forming supramolecular networks. Experimental validation involves:

  • X-ray crystallography with high redundancy.
  • DFT-based energy decomposition (e.g., SAPT) to assess interaction strengths.
  • Thermogravimetric analysis to correlate stability with interaction density .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental pKa values for related proton-sponge compounds?

Methodological Answer: Discrepancies often arise from solvent effects or protonation site ambiguity. Address this by:

  • Solvent-specific DFT calculations (e.g., COSMO-RS for aqueous vs. acetonitrile environments).
  • NMR titration in deuterated solvents to experimentally determine proton affinity.
  • Cross-validate with isothermal titration calorimetry (ITC) for thermodynamic parameters .

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